molecular formula C15H14N2O3 B11546771 N-(2,6-Dimethyl-4-nitrophenyl)benzamide

N-(2,6-Dimethyl-4-nitrophenyl)benzamide

Cat. No. B11546771
M. Wt: 270.28 g/mol
InChI Key: SXKADGUBGRJHJH-UHFFFAOYSA-N
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Description

N-(2,6-Dimethyl-4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2,6-dimethyl-4-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethyl-4-nitrophenyl)benzamide typically involves the reaction of 2,6-dimethyl-4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

2,6-Dimethyl-4-nitroaniline+Benzoyl chlorideThis compound+HCl\text{2,6-Dimethyl-4-nitroaniline} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,6-Dimethyl-4-nitroaniline+Benzoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethyl-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Reduction: 2,6-Dimethyl-4-aminophenylbenzamide.

    Oxidation: 2,6-Dimethyl-4-nitrosophenylbenzamide.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-(2,6-Dimethyl-4-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethyl-4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-4-nitrophenyl)benzamide
  • N,N-Dimethyl-4-(4-nitrophenyl)benzamide
  • 2,3-dimethoxy-N-(4-nitrophenyl)benzamide

Uniqueness

N-(2,6-Dimethyl-4-nitrophenyl)benzamide is unique due to the presence of both methyl and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct properties compared to other similar compounds.

properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-(2,6-dimethyl-4-nitrophenyl)benzamide

InChI

InChI=1S/C15H14N2O3/c1-10-8-13(17(19)20)9-11(2)14(10)16-15(18)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,18)

InChI Key

SXKADGUBGRJHJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2)C)[N+](=O)[O-]

Origin of Product

United States

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